4-[2-(Cyclopropylamino)ethoxy]aniline
Overview
Description
4-[2-(Cyclopropylamino)ethoxy]aniline is a chemical compound with the molecular formula C11H16N2O. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a cyclopropylamino group attached to an ethoxy group, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclopropylamino)ethoxy]aniline typically involves the reaction of 4-chloroaniline with 2-(cyclopropylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Cyclopropylamino)ethoxy]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., NBS). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and halogenated aniline derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
4-[2-(Cyclopropylamino)ethoxy]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Cyclopropylamino)ethoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(Cyclopropylamino)ethoxy]aniline include:
- 4-[2-(Cyclopropylamino)ethoxy]phenol
- 4-[2-(Cyclopropylamino)ethoxy]benzaldehyde
- 4-[2-(Cyclopropylamino)ethoxy]benzoic acid
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylamino group and the ethoxy linkage to the aniline moiety differentiates it from other similar compounds, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
4-[2-(cyclopropylamino)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMQGRVALBLSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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